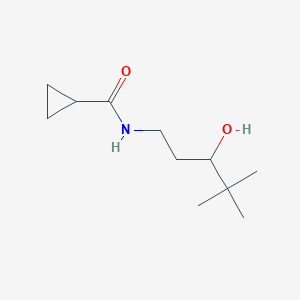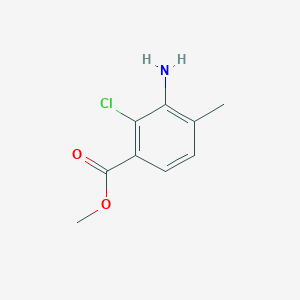
Propanenitrile, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-3-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-3-oxo- is an organic compound with the molecular formula C13H15NO. . This compound is characterized by its unique structure, which includes an indole ring system substituted with a nitrile group and a ketone group.
Métodos De Preparación
The synthesis of Propanenitrile, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-3-oxo- typically involves multi-step reactions. One common method involves the nucleophilic substitution of indoline, where methyl and aldehyde groups are introduced at the 2 and 1 positions of the indoline ring . Industrial production methods may involve the use of formic acid and acetic anhydride in the presence of magnesium oxide for condensation reactions .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions include carboxylic acids, amines, and substituted indoles.
Aplicaciones Científicas De Investigación
Propanenitrile, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-3-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can act as an electrophile in nucleophilic addition reactions, particularly at the carbonyl group. The indole ring system allows it to interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors .
Comparación Con Compuestos Similares
Similar compounds to Propanenitrile, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-3-oxo- include:
1,3,3-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: This compound is also an indole derivative with photochromic properties.
1,3,3-Trimethyl-2-(formylmethylene)indoline: Similar in structure but with different functional groups.
1,3,3-Trimethyl-2-methyleneindolineacetaldehyde: Another related compound with variations in the substituents on the indole ring.
Propiedades
IUPAC Name |
3-oxo-2-(1,3,3-trimethylindol-2-ylidene)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-14(2)11-6-4-5-7-12(11)16(3)13(14)10(8-15)9-17/h4-7,9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNRHUFUPQFMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=C(C=O)C#N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392032 |
Source


|
| Record name | Propanenitrile, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106421-82-3 |
Source


|
| Record name | Propanenitrile, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2660298.png)
![N-benzyl-2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide](/img/structure/B2660300.png)




![2-[3-(1H-1,2,4-triazol-1-yl)propoxy]benzonitrile](/img/structure/B2660309.png)

![(E)-3,5-dimethoxy-N-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2660313.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide](/img/structure/B2660315.png)


